GJ103

Ataxia Telangiectasia Nonsense Mutation Stop Codon Readthrough

Researchers studying nonsense mutation diseases face a critical bottleneck: PTC124 (Ataluren) lacks activity on TGA and TAA stop codons, while RTC13/RTC14 exhibit cytotoxicity at efficacious concentrations. GJ103 directly addresses these limitations as a validated SMRT compound. • Induces read-through of all three PTCs (TGA, TAG, TAA) in ATM-deficient cells at 10-30 µM • No cytotoxicity up to 300 µM-superior experimental window vs. RTC13/RTC14 • Water-soluble sodium salt (CAS 1459687-96-7) enables systemic in vivo administration without DMSO-associated toxicity. Supplied with full analytical documentation (HPLC, NMR).

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
Cat. No. B607643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGJ103
SynonymsGJ-103 free acid;  GJ103;  GJ 103;  GJ-103.
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
InChIKeyGBVQSAZHPCDBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GJ103 for Nonsense Mutation Research


GJ103 is a lead small molecule read-through (SMRT) compound and an active analog of GJ072 [1]. It is specifically designed to induce the read-through of premature termination codons (PTCs) in mRNA, a mechanism that allows for the restoration of full-length, functional protein from genes containing nonsense mutations [1]. Chemically, it exists as a free acid (CAS 1459687-89-8) and a water-soluble sodium salt (CAS 1459687-96-7), the latter of which facilitates in vivo applications . GJ103 has been validated in multiple cell lines with different PTCs and is being developed as a lead candidate for treating genetic diseases, such as Ataxia Telangiectasia (A-T) and Heritable Pulmonary Artery Hypertension (hPAH) [REFS-3, REFS-4].

GJ103 Differentiation from Other RTCs


Generic substitution with other read-through compounds (RTCs) like PTC124 (Ataluren) or RTC13 is scientifically invalid for GJ103 due to significant quantitative differences in efficacy, toxicity, and target gene specificity. GJ103 and its parent compound GJ072 demonstrate a unique ability to read through all three stop codons (TGA, TAG, TAA) in ATM-deficient cells, a property not consistently observed with PTC124 [1]. Furthermore, while GJ103 shows similar read-through activity to RTC13 and RTC14, it is measurably more tolerable to A-T cells, with no cytotoxicity observed up to 300 µM, a critical advantage for in vitro and in vivo studies . Its favorable physicochemical properties, specifically its water solubility as a sodium salt, also distinguish it from less soluble analogs, enabling more robust systemic administration .

GJ103 Performance Evidence


Stop Codon Read-Through vs. Ataluren

GJ103 demonstrates superior breadth of read-through activity compared to the RTC PTC124 (Ataluren). While GJ103 has been shown to be active in A-T cells with all three premature stop codons (TGA, TAG, TAA), PTC124 was found to be inactive on the TGA and TAA stop codons in the same cellular context [1]. This indicates a wider potential patient population applicability for GJ103 in diseases like Ataxia Telangiectasia.

Ataxia Telangiectasia Nonsense Mutation Stop Codon Readthrough

Reduced Cytotoxicity vs. RTC13/RTC14

GJ103 exhibits a markedly improved therapeutic window over its comparators RTC13 and RTC14. While sharing similar read-through activity, GJ103 is much more tolerable, showing no obvious cytotoxicity in A-T cells at concentrations up to 300 µM . This high tolerability is a key differentiator for experimental use.

Cytotoxicity Ataxia Telangiectasia Read-Through Compound

Water-Soluble Formulation for In Vivo

The sodium salt form of GJ103 (CAS 1459687-96-7) provides a critical physicochemical advantage for in vivo studies compared to the free acid form or other less soluble RTCs. It is explicitly described as 'water soluble,' which 'will enable us to evaluate its in vivo activity by systematic administration' . This contrasts with compounds that require DMSO or other potentially toxic solubilizers for dosing.

In Vivo Formulation Pharmacokinetics Sodium Salt

hPAH BMPR2 Nonsense Mutation Validation

GJ103 has been specifically identified and patented as a lead read-through compound for treating Heritable Pulmonary Artery Hypertension (hPAH) caused by nonsense mutations in the BMPR2 gene [1]. In this context, it is efficacious and safe in overcoming the nonsense mutations, leading to increased expression and functional restoration of the BMPR2 protein [1]. This disease-specific validation differentiates it from other, more general RTCs.

Pulmonary Arterial Hypertension BMPR2 Nonsense Mutation

GJ103 Recommended Applications


A-T with Diverse ATM Mutations

GJ103 is the ideal tool for A-T studies requiring a single read-through compound active across multiple ATM nonsense mutations (TGA, TAG, TAA). Its validated, broad activity profile eliminates the need for multiple, less effective compounds like PTC124, which is inactive on TGA and TAA [1].

High-Concentration Assays, Low Cytotoxicity

For cell-based assays where maximizing read-through efficiency is critical, GJ103 can be used at concentrations up to 300 µM without inducing cytotoxicity in A-T cells. This provides a superior experimental window compared to RTC13 and RTC14, which are less tolerable at comparable concentrations [1].

In Vivo hPAH Studies

GJ103 is the preferred compound for in vivo hPAH research involving BMPR2 nonsense mutations. It has been selected as a lead SMRT molecule for this indication based on its efficacy in restoring BMPR2 function and its water solubility, which facilitates systemic administration in animal models [1].

Aqueous Solubility in PK Studies

The water-soluble sodium salt of GJ103 (CAS 1459687-96-7) is the required form for research involving systemic administration, especially in animal models where the use of DMSO-based vehicles is undesirable or toxic [1]. Its solubility simplifies formulation and enhances dosing accuracy.

Technical Documentation Hub

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37 linked technical documents
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